(R)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
®-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride is a chiral amine compound featuring a pyrrolidine ring substituted with a 4-methylbenzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and the pyrrolidine derivative.
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves continuous flow reactors and fixed-bed catalysts to ensure high yield and purity. The process includes multistage purification and separation by extractive and azeotropic distillation .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
®-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of ®-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity by binding to the active site, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the 4-methylbenzyl group.
Pyrrolizidine: Contains an additional fused ring, leading to different biological activities.
Prolinol: A hydroxylated derivative with distinct stereochemistry.
Uniqueness: ®-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride is unique due to its chiral nature and the presence of the 4-methylbenzyl group, which enhances its selectivity and potency in biological systems compared to its analogs .
Properties
IUPAC Name |
(3R)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXMHTMAELLWEL-UTONKHPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN[C@@H]2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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